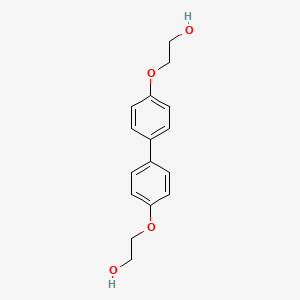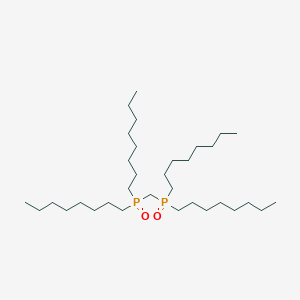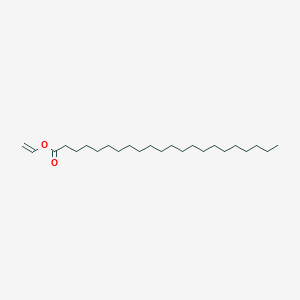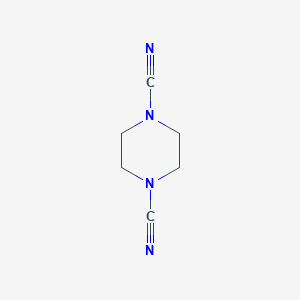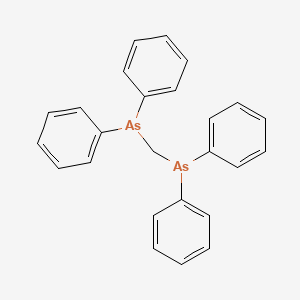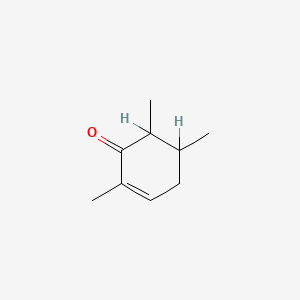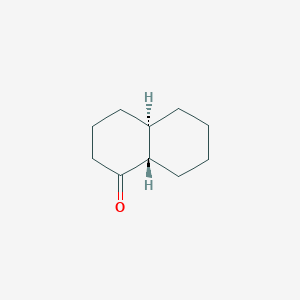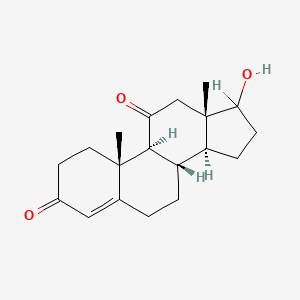
17-Hydroxyandrost-4-ene-3,11-dione
Übersicht
Beschreibung
17-Hydroxyandrost-4-ene-3,11-dione, also known as 11β-Hydroxyandrost-4-ene-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . It has a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of the body’s metabolism, immunity, and inflammatory response .
Synthesis Analysis
The synthesis of 17-Hydroxyandrost-4-ene-3,11-dione can be achieved from natural sterols such as phytosterols or cholesterol . It is a primary adrenal steroid in mammals and also a key precursor in the syntheses of halogenated corticoids .Molecular Structure Analysis
The molecular formula of 17-Hydroxyandrost-4-ene-3,11-dione is C19H26O3 . Its molecular weight is 302.4079 . The IUPAC Standard InChI is InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 17-Hydroxyandrost-4-ene-3,11-dione include a molecular weight of 302.41, a density of 1.19±0.1 g/cm3 (Predicted), a melting point of 226-227 °C, and a boiling point of 475.3±45.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
Radioimmunoassay Development
Simpson and Wright (1977) developed a radioimmunoassay for 17β-Hydroxyandrost-4-ene-3,11-dione. This assay, involving antiserum and a purification step, was used for sexing live fish in experimental studies, showcasing its application in wildlife research and endocrinology (Simpson & Wright, 1977).
Microbial Transformation Studies
Xiong et al. (2006) investigated the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana. They observed hydroxylation and reduction of the steroid, indicating the potential of this fungus in biotransformation and pharmaceutical applications (Xiong et al., 2006).
Chemical Synthesis
Hossain, Kirk, and Mitra (1976) reported the first chemical synthesis of 7α-hydroxyandrost-4-ene-3,17-dione, providing a basis for further chemical and pharmacological studies on this steroid (Hossain, Kirk, & Mitra, 1976).
Metabolism in Prostatic Cancer Patients
Poon et al. (1992) utilized liquid chromatography with thermospray mass spectrometry to detect 4-hydroxyandrost-4-ene-3,17-dione and its metabolites in urinary extracts from prostatic cancer patients. This study highlights the application of advanced analytical techniques in understanding the metabolism of steroids in cancer research (Poon et al., 1992).
Biochemical Material Research
Ren et al. (2014) conducted research on the biochemical transformation of androst-4-en-3,17-dione using Colletotrichum lini, producing hydroxylated derivatives. This study underlines the role of microbial biotransformation in producing pharmaceutical intermediates (Ren et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 17-Hydroxyandrost-4-ene-3,11-dione could involve further exploration of its biosynthesis from natural sterols , as well as its role in diseases such as Cushing’s syndrome and congenital adrenal hyperplasia . Additionally, it can be used as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling .
Eigenschaften
IUPAC Name |
(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMRQZHJLJSBO-LZFPPVAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxyandrost-4-ene-3,11-dione | |
CAS RN |
53187-98-7 | |
| Record name | 11-Ketotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



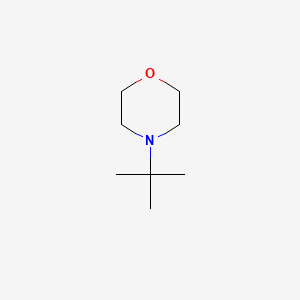
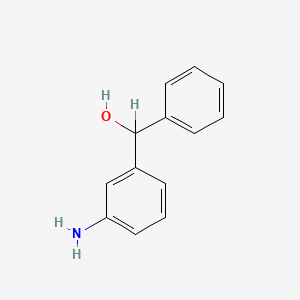
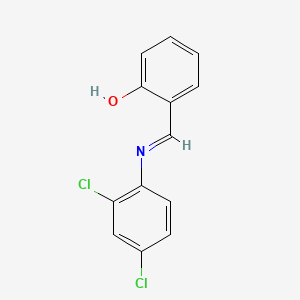

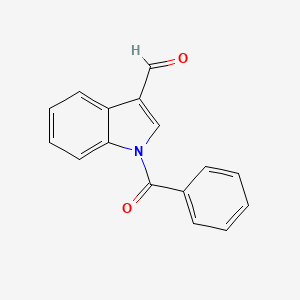
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)
